
4-Amino-2-methylpyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-methylpyrimidin-5-ol is a heterocyclic organic compound belonging to the pyrimidine family It is characterized by the presence of an amino group at the 4-position, a methyl group at the 2-position, and a hydroxyl group at the 5-position of the pyrimidine ring
Mechanism of Action
Target of Action
The primary targets of 4-Amino-2-methylpyrimidin-5-ol are Thiaminase-2 and Hydroxymethylpyrimidine/phosphomethylpyrimidine kinase . Thiaminase-2 is an enzyme found in Bacillus subtilis, and Hydroxymethylpyrimidine/phosphomethylpyrimidine kinase is found in Salmonella typhimurium . These enzymes play crucial roles in the metabolism of thiamine (vitamin B1) and its derivatives.
Mode of Action
This compound interacts with its targets by catalyzing an amino-pyrimidine hydrolysis reaction at the C5’ of the pyrimidine moiety of thiamine compounds . This reaction is part of a thiamine salvage pathway .
Biochemical Pathways
The compound affects the thiamine salvage pathway, which is involved in the metabolism of thiamine and its derivatives . The downstream effects of this pathway include the production of thiamine pyrophosphate (TPP), a crucial cofactor in various enzymatic reactions .
Result of Action
Its role in the thiamine salvage pathway suggests it may influence the availability of thiamine and its derivatives, which are essential for various cellular functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and organic solvents can affect its distribution and availability in different environments . Additionally, its significant alkalinity and the reactivity of its alcoholic hydroxyl group under alkaline conditions can also influence its action .
Biochemical Analysis
Biochemical Properties
4-Amino-2-methylpyrimidin-5-ol plays a crucial role in biochemical reactions, particularly in the biosynthesis of thiamine pyrophosphate (TPP). This compound interacts with several enzymes and proteins, including phosphomethylpyrimidine synthase and hydroxymethylpyrimidine kinase. These enzymes facilitate the conversion of this compound into its phosphorylated forms, which are essential intermediates in the thiamine biosynthesis pathway . The interactions between this compound and these enzymes are critical for maintaining cellular thiamine levels and ensuring proper metabolic function.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound is involved in the synthesis of thiamine pyrophosphate, which is a cofactor for several enzymes in the citric acid cycle and the pentose phosphate pathway . By modulating the activity of these enzymes, this compound can impact cellular energy production, redox balance, and biosynthetic processes. Additionally, changes in thiamine levels can affect gene expression patterns, leading to alterations in cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into phosphorylated derivatives, which are essential for thiamine biosynthesis. This compound binds to and is phosphorylated by enzymes such as phosphomethylpyrimidine synthase and hydroxymethylpyrimidine kinase . These phosphorylation reactions are crucial for the formation of thiamine monophosphate, which is subsequently converted into thiamine pyrophosphate. The presence of this compound and its derivatives ensures the availability of thiamine pyrophosphate, which is necessary for the proper functioning of several key enzymes involved in energy metabolism and biosynthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been observed to influence cellular function, particularly in terms of energy metabolism and redox balance. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound has been shown to support normal metabolic function by ensuring adequate thiamine levels . At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and potential oxidative stress. These findings underscore the importance of optimizing dosage levels to achieve desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in the thiamine biosynthesis pathway, where it undergoes phosphorylation to form intermediates such as hydroxymethylpyrimidine phosphate and hydroxymethylpyrimidine pyrophosphate . These intermediates are essential for the synthesis of thiamine monophosphate and thiamine pyrophosphate. The metabolic pathways involving this compound are critical for maintaining cellular thiamine levels and supporting various metabolic processes, including energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes and its availability for biochemical reactions.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical functions. This compound is primarily found in the cytoplasm, where it participates in thiamine biosynthesis . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. The presence of this compound in specific compartments is essential for its role in maintaining cellular thiamine levels and supporting metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methylpyrimidin-5-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-amino-5-methylpyridine with ethylene glycol. The reaction mixture is heated to facilitate the formation of the desired product, which is then precipitated by adding a hydrochloric acid/methanol solution .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methylpyrimidin-5-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions under alkaline conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves strong bases such as sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidines, while oxidation and reduction reactions can yield different oxidized or reduced derivatives of the compound.
Scientific Research Applications
4-Amino-2-methylpyrimidin-5-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including selective mineralocorticoid receptor antagonists.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-hydroxymethyl-2-methylpyrimidine: Similar in structure but with a hydroxymethyl group instead of a hydroxyl group at the 5-position.
4-Amino-5-aminomethyl-2-methylpyrimidine: Contains an aminomethyl group at the 5-position instead of a hydroxyl group.
Uniqueness
4-Amino-2-methylpyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a hydroxyl group on the pyrimidine ring makes it a versatile intermediate for various synthetic and medicinal applications.
Properties
IUPAC Name |
4-amino-2-methylpyrimidin-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-7-2-4(9)5(6)8-3/h2,9H,1H3,(H2,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMWJVUIUZNXCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
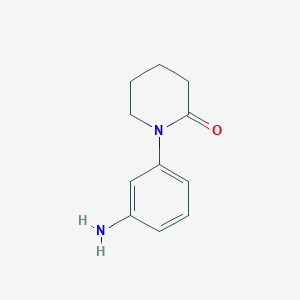
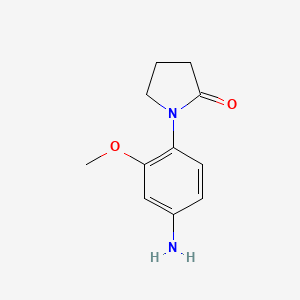
![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)
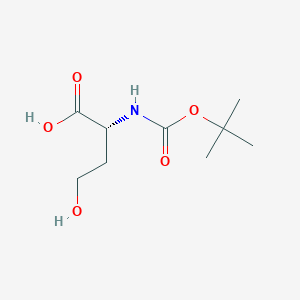
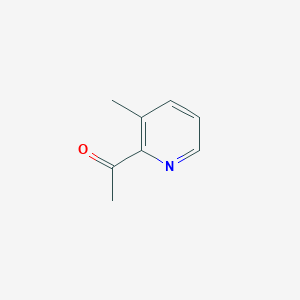
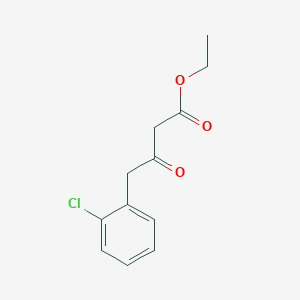
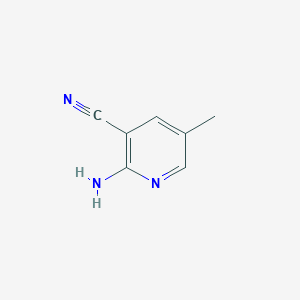
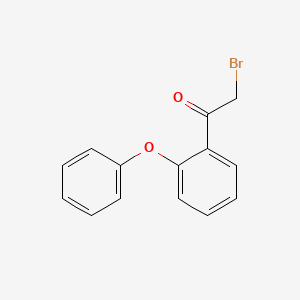
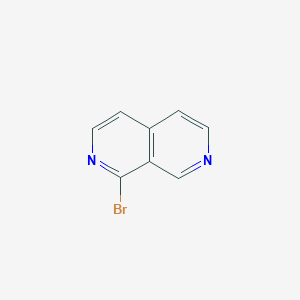
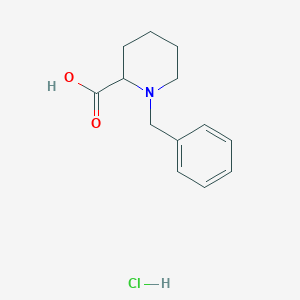
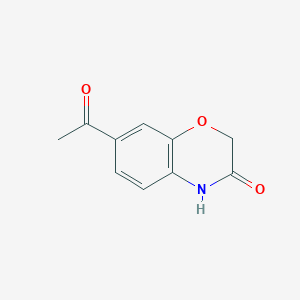

![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)

